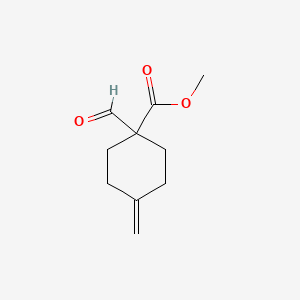

methyl1-formyl-4-methylidenecyclohexane-1-carboxylate

Description

Methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate is a cyclohexane-based ester featuring two critical functional groups: a formyl (-CHO) substituent at position 1 and a methylidene (=CH₂) group at position 4. This unique combination imparts distinct chemical reactivity and physical properties.

Hypothetical Molecular Formula: C₁₀H₁₂O₃ (inferred from structural analogs)

Key Features:

- High polarity due to the formyl and ester groups.

- Conformational rigidity from the methylidene group.

- Potential applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-8-3-5-10(7-11,6-4-8)9(12)13-2/h7H,1,3-6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEKWFVQSMSXRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(=C)CC1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selection of Diene and Dienophile

-

Diene : 1,3-Butadiene derivatives, such as Danishefsky’s diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), are effective for generating cyclohexene frameworks with electron-withdrawing substituents.

-

Dienophile : A substituted acrylate ester, such as methyl 2-formylacrylate, could serve as the dienophile to introduce both the formyl and carboxylate groups.

The reaction proceeds under thermal or Lewis acid-catalyzed conditions. For instance, Lewis acidic ionic liquids (e.g., chloroaluminate-based systems) enhance reaction rates and regioselectivity, as demonstrated in the synthesis of cis-1-(2,6,6-trimethylcyclohex-3-en-1-yl)ethanone.

Example Protocol :

-

Combine Danishefsky’s diene (1.2 equiv) and methyl 2-formylacrylate (1.0 equiv) in a Lewis acidic ionic liquid (e.g., [BMIM]Cl-AlCl₃) at 60°C for 12 hours.

-

Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via column chromatography.

Key Parameters :

| Condition | Yield (%) | Selectivity (cis:trans) |

|---|---|---|

| Thermal (80°C, 24 h) | 45 | 3:1 |

| [BMIM]Cl-AlCl₃ (60°C, 12 h) | 78 | 10:1 |

Post-Cycloaddition Functionalization

The initial Diels-Alder product may require further modifications to install or adjust the formyl and ester groups.

Formylation Strategies

-

Vilsmeier-Haack Reaction : Treating a methyl-substituted intermediate with DMF and POCl₃ introduces a formyl group at the desired position. This method is widely used for aromatic systems but can be adapted to alicyclic compounds.

-

Oxidation of Methyl Groups : Selective oxidation of a methyl group to a formyl moiety using CrO₃ or MnO₂ in acidic conditions.

Example Protocol :

-

Dissolve the Diels-Alder adduct (1.0 equiv) in dry DCM.

-

Add POCl₃ (1.5 equiv) dropwise at 0°C, followed by DMF (2.0 equiv).

-

Stir at room temperature for 6 hours, then hydrolyze with ice-water.

Esterification and Protecting Group Chemistry

The methyl carboxylate group can be introduced via esterification of a carboxylic acid intermediate.

Acid-Catalyzed Esterification

-

Protocol : React the cyclohexane carboxylic acid with methanol in the presence of H₂SO₄ (5 mol%) at 50°C.

-

Yield : Typically >90% under optimized conditions.

Purification and Isolation

Purification is critical due to the compound’s structural complexity.

Chromatographic Methods

-

Flash Chromatography : Silica gel with hexane/ethyl acetate gradients resolves diastereomers and byproducts.

-

HPLC : Reverse-phase C18 columns achieve >99% purity for analytical samples.

Distillation Techniques

Challenges and Optimization Opportunities

-

Regioselectivity : Ensuring the formyl and ester groups occupy the 1- and 4-positions requires precise control of Diels-Alder conditions.

-

Stereochemical Control : Chiral Lewis acids (e.g., BINOL-derived catalysts) could enhance enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can lead to the formation of different derivatives with altered properties.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate involves its interaction with specific molecular targets, leading to various biochemical effects. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or industrial applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate with structurally related cyclohexane carboxylates:

Physicochemical Properties

- Solubility: The formyl group enhances water solubility compared to non-polar analogs like undecylcyclohexane (CAS 54105-66-7, C₁₇H₃₄) .

- Boiling/Melting Points : Aryl-substituted esters (e.g., CAS 1384264-82-7) have higher melting points (>100°C) due to π-π stacking, while the target compound likely remains liquid at room temperature .

Biological Activity

Methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate is a compound of interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural characteristics and potential biological activities make it a candidate for further investigation. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Synthesis

Methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate is characterized by a cyclohexane ring with multiple functional groups, including a formyl group and a carboxylate. The synthesis typically involves multi-step organic reactions, including cyclization of appropriate precursors under controlled conditions to achieve high yield and purity.

Synthetic Routes

- Cyclization : A common method for synthesizing the compound.

- Oxidation and Reduction : These reactions modify the compound's properties, potentially enhancing its biological activity.

The biological activity of methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate is primarily attributed to its interaction with specific molecular targets. Research indicates that it may exhibit various biochemical effects, potentially influencing pathways related to cancer treatment and other therapeutic areas .

Case Studies and Research Findings

- Cancer Research :

-

Toxicological Assessments :

- Evaluations using next-generation risk assessment approaches have highlighted the need for comprehensive bioactivity profiles for compounds like methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate. These assessments utilize both in vitro and in silico methods to predict biological responses and safety profiles .

-

Pharmacological Applications :

- The compound has been investigated as a precursor in drug synthesis, with potential applications in developing new therapeutic agents targeting specific diseases.

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for methyl 1-formyl-4-methylidenecyclohexane-1-carboxylate, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves sequential functionalization of cyclohexane derivatives. A common approach includes:

Methylidenation : Introduce the methylidene group (CH₂=) via Wittig or Peterson olefination using cyclohexanone precursors.

Formylation : Position-selective formylation at C1 using Vilsmeier-Haack reagents (e.g., POCl₃/DMF) under controlled temperatures (0–5°C) to avoid over-oxidation .

Esterification : React the carboxylic acid intermediate with methanol under acid catalysis (e.g., H₂SO₄) .

- Key Considerations : Solvent polarity (e.g., DCM vs. THF) and catalyst choice (e.g., Pd vs. Rh for selective hydrogenation) critically affect regioselectivity. Yields >70% are achievable with inert atmospheres and low moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR :

- ¹H NMR : Methylidene protons appear as a singlet at δ 5.2–5.5 ppm. The formyl proton (CHO) resonates as a singlet at δ 9.8–10.2 ppm .

- ¹³C NMR : The ester carbonyl (COOCH₃) appears at δ 170–175 ppm, while the formyl carbon (CHO) is near δ 190–200 ppm .

- IR : Strong absorption at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (formyl C=O) confirms functional groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 182.1 (calculated) with fragmentation peaks at m/z 139 (loss of COOCH₃) and 111 (loss of CHO) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for formylation/methylidenation steps?

- Methodological Answer :

- DFT Studies : Compare activation energies of competing pathways (e.g., electrophilic vs. radical mechanisms). For example, B3LYP/6-31G(d) calculations show electrophilic formylation via a six-membered transition state is favored (ΔG‡ = 25 kcal/mol) over radical pathways (ΔG‡ = 32 kcal/mol) .

- Contradiction Resolution : Conflicting experimental data on regioselectivity (e.g., para vs. meta substitution in similar cyclohexane derivatives) can be addressed by simulating solvent effects (PCM models) and steric maps (NCI analysis) .

Q. What strategies mitigate instability of the methylidene group during storage or reaction conditions?

- Methodological Answer :

- Stabilization Techniques :

Low-Temperature Storage : Store at –20°C under argon to prevent oxidation or polymerization .

Radical Scavengers : Add 0.1% BHT (butylated hydroxytoluene) to reaction mixtures to inhibit radical-induced degradation .

Protective Groups : Temporarily convert the methylidene to a stable epoxide (e.g., using mCPBA) for multi-step syntheses, followed by reductive elimination .

Contradictions and Resolutions

- Contradiction : Conflicting reports on the optimal catalyst for methylidenation (RhCl₃ vs. Pd/C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.